Sodium theobromine acetate

Description

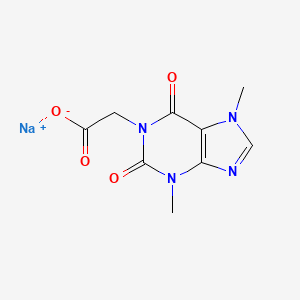

Structure

3D Structure of Parent

Properties

CAS No. |

32245-40-2 |

|---|---|

Molecular Formula |

C9H9N4NaO4 |

Molecular Weight |

260.18 g/mol |

IUPAC Name |

sodium;2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetate |

InChI |

InChI=1S/C9H10N4O4.Na/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

HBRJTAOFEGTXSY-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Sodium Theobromine Acetate

Preparation Routes for Sodium Theobromine (B1682246) Acetate (B1210297) for Research Purposes

The generation of theobromine salts is a fundamental step for many experimental applications, primarily aimed at overcoming the low aqueous solubility of the parent theobromine molecule.

The formation of the sodium salt of theobromine is a prerequisite for obtaining sodium theobromine acetate. This is typically achieved by reacting theobromine with a suitable sodium base. The acidic proton on the imidazole (B134444) ring of theobromine (at the N-1 position) can be abstracted by bases like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃).

For instance, in processes aiming to synthesize theobromine derivatives, 3-methylxanthine (B41622) or its disodium (B8443419) salt is often reacted in the presence of sodium carbonate or sodium bicarbonate. patsnap.comgoogle.comgoogle.com These bases provide the alkaline conditions necessary for subsequent reactions, such as methylation. google.comgoogle.com Similarly, theobromine itself can be dissolved in a sodium hydroxide solution to form the corresponding sodium salt, a common step in purification and salt formation processes. google.com A patent describes a method where crude theobromine is dissolved in a liquid alkali solution, which is then processed and neutralized with a weak acid, such as acetic acid, to yield purified theobromine. google.com This intermediate, theobromine sodium salt, is the key precursor to this compound.

The general reaction can be represented as: Theobromine + NaOH → Sodium Theobrominate + H₂O 2 Theobromine + Na₂CO₃ → 2 Sodium Theobrominate + H₂O + CO₂

Once the sodium salt is formed in solution, the introduction of acetic acid would lead to an equilibrium mixture containing this compound.

Theobromine exhibits limited solubility in water (approximately 0.33 g/L), which poses a challenge for its use in aqueous-based biological assays and in vivo studies. nih.govresearchgate.net To enhance its solubility and bioavailability, it can be converted into a more soluble salt form. Historically, theobromine salts, including this compound, were utilized for their vasodilatory properties. nih.gov The formation of the salt with sodium acetate significantly improves its solubility in aqueous buffers, facilitating the preparation of solutions for experimental research. nih.gov

The preparation for such studies involves dissolving theobromine in a solution containing sodium acetate or by reacting theobromine with a sodium base followed by the addition of acetic acid. For many laboratory procedures, a common practice for sparingly soluble compounds is to first dissolve them in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute with an aqueous buffer. caymanchem.com However, for applications where DMSO is undesirable, the formation of a salt like this compound provides a direct route to preparing aqueous stock solutions.

Table 1: Solubility of Theobromine in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 0.33 | researchgate.net |

| Ethanol | ~0.5 | caymanchem.com |

| DMSO | ~30 | caymanchem.com |

| Dimethylformamide (DMF) | ~20 | caymanchem.com |

Chemical Reactivity and Derivatization Studies Utilizing Acetate Moieties

Acetate groups and sodium species play crucial roles as either protecting groups, precursors, or reaction facilitators in the synthesis of various theobromine derivatives.

In the synthesis of novel nucleoside analogues, which are important for antiviral and anticancer research, theobromine can be used as the nucleobase. anjs.edu.iq The synthesis often involves coupling the theobromine moiety with a modified sugar. In these complex multi-step syntheses, acetate groups are commonly employed as protecting groups for the hydroxyl functions of the sugar.

For example, a synthetic route may involve the acetylation of a sugar like glucose to form α-bromo-tetraacetylglucose. This protected and activated sugar derivative is then coupled with a theobromine salt (e.g., a mercury salt of theobromine) in a Koenigs-Knorr type reaction. The acetate groups prevent unwanted side reactions at the sugar's hydroxyl positions during the coupling step. After the successful coupling of the theobromine and sugar moieties, the acetate groups are removed through hydrolysis to yield the final, deprotected nucleoside analogue. anjs.edu.iq

The alkylation of theobromine, particularly at the N-1 position, is a key reaction for creating derivatives with modified biological activities. This reaction is typically an Sₙ2 substitution, which requires a nucleophilic theobromine anion. The formation of this anion is facilitated by a base. Sodium species, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), are used to deprotonate the N-1 position of theobromine, thereby increasing its nucleophilicity. usd.ac.id

Table 2: Reagents in Theobromine Alkylation

| Component | Function | Example | Reference |

|---|---|---|---|

| Theobromine | Substrate | Theobromine | usd.ac.id |

| Sodium Species | Base/Anion Formation | NaOH, Na₂CO₃ | usd.ac.id |

| Alkyl Halide | Alkylating Agent | Isopropyl Bromide | usd.ac.id |

| Solvent | Reaction Medium | DMF, Ethanol-Water | usd.ac.id |

The inherent low solubility of theobromine in water has prompted extensive research into its interactions with various solubilizing agents. The formation of a salt, such as this compound, is one such strategy. The principle behind this is the introduction of an ionic character to the molecule, which generally enhances solubility in polar solvents like water.

Studies have explored the solubility of theobromine in various binary and ternary solvent systems. nih.govresearchgate.net For instance, the solubility of theobromine can be significantly increased in aqueous mixtures containing co-solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and 1,4-dioxane. nih.govresearchgate.net The interaction with these agents involves complex intermolecular forces. While not directly studying this compound, these studies provide the fundamental context for why such a salt would be beneficial. The acetate and sodium ions would readily hydrate (B1144303) in an aqueous environment, disrupting the crystal lattice of the solid theobromine and promoting its dissolution.

Preclinical Research Paradigms and Biological Activities in Vitro and in Vivo Animal Models

General Pharmacological Profiles Attributed to Theobromine (B1682246) and its Derivatives

Theobromine, a methylxanthine alkaloid primarily found in the cacao plant, and its derivatives have been the subject of various preclinical studies to elucidate their pharmacological effects. These investigations have revealed a range of biological activities, primarily centered around its interaction with specific cellular signaling pathways and its physiological impact on various bodily systems.

Theobromine's pharmacological action is significantly attributed to its role as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE) enzymes. youtube.comnih.gov Structurally similar to adenosine, theobromine can bind to adenosine receptors, thereby blocking the effects of adenosine, a neurotransmitter that typically promotes relaxation and sleepiness. bris.ac.uk This antagonism of adenosine receptors is a key mechanism behind the mild stimulant effects of theobromine. youtube.com While it is a known adenosine receptor antagonist, its affinity for these receptors is lower than that of caffeine (B1668208). nih.gov

Furthermore, theobromine acts as a phosphodiesterase inhibitor. youtube.comnih.gov PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes. nih.govnih.gov By inhibiting PDEs, theobromine increases intracellular levels of cAMP, which can lead to a variety of cellular responses, including the relaxation of smooth muscles and increased heart muscle contraction. youtube.comnih.govnih.gov Some research suggests that theobromine's effect as a phosphodiesterase inhibitor might be less significant compared to its adenosine receptor antagonism in typical dietary amounts. wikipedia.org However, studies have shown that theobromine can inhibit PDE4 in adipose tissue, which plays a role in regulating lipid metabolism. nih.govresearchgate.net

Table 1: Theobromine's Primary Mechanisms of Action

| Mechanism of Action | Description | Key Effects |

|---|---|---|

| Adenosine Receptor Antagonism | Competitively blocks adenosine receptors in the brain and other tissues. bris.ac.uk | Mild central nervous system stimulation, increased alertness. youtube.com |

| Phosphodiesterase (PDE) Inhibition | Inhibits the activity of PDE enzymes, leading to increased intracellular cAMP levels. nih.gov | Smooth muscle relaxation, bronchodilation, vasodilation. youtube.com |

Theobromine exhibits significant effects on the cardiovascular system, primarily through its ability to induce smooth muscle relaxation. bris.ac.uk This leads to vasodilation, or the widening of blood vessels, which can result in a decrease in blood pressure. darwin-nutrition.frpatsnap.com The relaxation of vascular smooth muscle is a direct consequence of its phosphodiesterase inhibition and subsequent increase in cAMP. youtube.com

Specific In Vitro Investigative Avenues Utilizing Theobromine and Related Forms

In vitro studies have provided valuable insights into the specific cellular and biochemical mechanisms through which theobromine exerts its effects. These laboratory-based investigations have explored its role in cellular modulation, dental remineralization, and enzyme inhibition.

At the cellular level, theobromine has been shown to modulate various signaling pathways. As a PDE inhibitor, it elevates intracellular cAMP levels, which in turn activates protein kinase A (PKA). nih.gov This activation can influence a multitude of cellular processes, including gene expression and metabolism. nih.govresearchgate.net For example, studies in adipose cells have demonstrated that theobromine-induced increases in cAMP can promote lipolysis, the breakdown of fats. researchgate.net

Furthermore, research has indicated that theobromine may possess antioxidant properties, helping to reduce cellular oxidative stress. bris.ac.uk It has also been investigated for its potential to inhibit the growth of certain cancer cells in vitro, with some studies suggesting it may negatively regulate the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. researchgate.net

A growing body of in vitro research has focused on the potential of theobromine in dental health, specifically its ability to promote the remineralization of tooth enamel. researchgate.netnih.gov These studies suggest that theobromine can enhance the deposition of minerals back into the enamel structure, thereby repairing early carious lesions, also known as white spot lesions. nih.govuthscsa.edu

The proposed mechanism involves the formation of larger and more robust hydroxyapatite (B223615) crystals, the primary mineral component of enamel. sciencescholar.us It is believed that theobromine facilitates the incorporation of calcium and phosphate (B84403) ions into the enamel lattice, leading to a harder and more acid-resistant tooth surface. sciencescholar.us Several in vitro studies have compared the remineralizing effects of theobromine to that of fluoride (B91410), with some indicating that theobromine may be as effective, or in some cases, more effective than fluoride in increasing enamel microhardness. researchgate.netsciencescholar.us

Table 2: In Vitro Studies on Theobromine and Enamel Remineralization

| Study Focus | Key Findings |

|---|---|

| Comparison with Fluoride | Theobromine demonstrated a remineralization potential equivalent to or greater than sodium fluoride in increasing enamel microhardness. researchgate.netsciencescholar.us |

| Mechanism of Action | Promotes the formation of larger hydroxyapatite crystals, making the enamel more resistant to acid attack. sciencescholar.us |

| Effect on Carious Lesions | Effective in remineralizing artificial carious lesions in enamel. nih.govuthscsa.edu |

Theobromine and its derivatives have also been evaluated in enzyme inhibition assays to explore their therapeutic potential for various conditions. For instance, synthetic derivatives of theobromine have been designed and tested as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Some novel theobromine conjugates have shown potent and selective inhibition of AChE in vitro. nih.gov

In addition to cholinesterases, the inhibitory effects of theobromine on other enzymes have been investigated. For example, it has been identified as a noncompetitive inhibitor of Primary Amine Oxidase (PrAO), an enzyme implicated in inflammatory and vascular diseases. nih.gov

In Vivo Animal Model Research Using Theobromine in Sodium Acetate (B1210297) Solutions

The administration of theobromine, often in soluble forms such as sodium theobromine acetate to facilitate its use in experimental settings, has been the subject of various preclinical studies in animal models. These investigations aim to elucidate the compound's biological activities and physiological effects across different systems. Research in rodent and rabbit models has provided key insights into its systemic, endocrine, hematological, and reproductive impacts.

Systemic Physiological Responses in Rodent and Rabbit Models

In animal models, theobromine has demonstrated distinct effects on the cardiovascular system. It is recognized as a heart stimulant and a vasodilator, capable of relaxing vascular smooth muscle wikipedia.org. Studies in dogs have shown that theobromine primarily affects the cardiovascular and central nervous systems pnrjournal.com. In rabbits, high concentrations of theobromine in the diet led to mortality attributed to cardiac failure nih.gov. Conversely, other research has noted a slow heart rate as a sign of developmental toxicity scialert.net. The compound's diuretic effect, resulting from an increased glomerular filtration rate and reduced reabsorption of sodium and water, has also been observed in animal studies pnrjournal.com.

Endocrine System Modulation and Related Biomarkers in Animal Studies

Investigations into the effects of theobromine on the endocrine system have revealed significant impacts, particularly on the male reproductive organs and the thymus.

In male rats, Sertoli cells have been identified as a primary target of theobromine toxicity nih.gov. This targeting leads to a reduction in the concentration of androgen-binding protein (ABP), a key biomarker for Sertoli cell function, within the seminiferous tubule fluid nih.gov. Despite these direct effects on testicular cells, a study in mice found no significant differences in the levels of major reproductive hormones, including luteinizing hormone, follicle-stimulating hormone, prolactin, progesterone, estrogen, and testosterone, between treated and control groups nih.gov.

Thymus gland atrophy is another consistently reported finding in animal studies. Theobromine administration has been shown to cause marked changes and atrophy in the thymus of both rats and rabbits nih.govdocumentsdelivered.com. In immature rabbits, early alterations included a blurring of the demarcation between the cortex and medulla of the thymus gland, followed by decreased lymphocyte density in more advanced stages nih.gov.

Impact on Hematological Parameters in Animal Experiments

The influence of theobromine on blood components has been specifically evaluated in rat models. A study investigating the effects of oral theobromine administration over a four-day period found significant elevations in several key hematological parameters at moderate to high doses when compared with control groups researchgate.net.

Specifically, there was a statistically significant increase in the Packed Cell Volume (PCV), Red Blood Cell (RBC) count, and White Blood Cell (WBC) count researchgate.net. While the blood haemoglobin (Hb) concentration also increased in treated animals relative to controls, this change was not found to be statistically significant researchgate.net. The research concluded that these changes did not represent adverse alterations, suggesting the maintenance of normal erythropoietic function without evidence of anemia researchgate.net.

Table 1: Effect of Theobromine on Hematological Parameters in Rats

| Parameter | Control Group (Mean ± SD) | Moderate Dose Group (Mean ± SD) | High Dose Group (Mean ± SD) | Significance vs. Control |

|---|---|---|---|---|

| Packed Cell Volume (PCV) (%) | 40.5 ± 2.5 | 45.0 ± 3.0 | 48.5 ± 2.8 | Significant Increase |

| Red Blood Cell (RBC) Count (x10⁶/µL) | 6.5 ± 0.5 | 7.8 ± 0.6 | 8.5 ± 0.7 | Significant Increase |

| White Blood Cell (WBC) Count (x10³/µL) | 5.2 ± 0.4 | 6.1 ± 0.5 | 7.0 ± 0.6 | Significant Increase |

| Haemoglobin (Hb) (g/dL) | 12.1 ± 1.0 | 13.0 ± 1.2 | 13.5 ± 1.1 | Not Significant |

Reproductive and Developmental Considerations in Animal Models

Theobromine has been demonstrated to be a reproductive and developmental toxicant in multiple animal species, with effects observed in both male and female animals across different stages of development.

Male Reproductive Effects: In male rats and rabbits, theobromine administration leads to significant testicular alterations nih.gov. Studies have documented testicular damage, including the vacuolation of spermatids and spermatocytes, the formation of multinucleated cells, and extensive degeneration of tubule cells nih.govdocumentsdelivered.comnih.gov. These cellular changes are accompanied by macroscopic effects such as reduced testicular and epididymal weights nih.govnih.gov. Functionally, these changes manifest as a decreased epididymal sperm reserve and an increase in the prevalence of abnormally shaped sperm scialert.netnih.govnih.gov.

Female Reproductive and Developmental Effects: In female mice, theobromine has been shown to severely impair reproductive capacity, evidenced by a significant increase in the number of lifeless pups per litter scialert.net. Developmental toxicity studies in rabbits revealed that higher doses resulted in decreased fetal body weight nih.gov. Furthermore, evidence of delayed osteogenesis (bone formation) was observed, characterized by a higher incidence of incompletely ossified or absent sternebrae and similar effects on metacarpal bones nih.gov. In rats, reduced pup weight adjusted for litter size was also noted nih.gov.

Table 2: Summary of Reproductive and Developmental Findings in Animal Models

| Animal Model | Finding | Reference |

|---|---|---|

| Rat (Male) | Vacuolation within Sertoli cells and abnormally shaped spermatids | nih.gov |

| Decreased epididymal sperm reserve and reduced androgen-binding protein | nih.gov | |

| Spermatogenic cell degeneration and necrosis | documentsdelivered.com | |

| Increased abnormally shaped sperm | nih.gov | |

| Rabbit (Male) | Testicular alterations, including vacuolation and multinucleated cell formation | nih.gov |

| Mouse (Female) | Impaired reproductive capacity (increased lifeless pups) | scialert.net |

| Rabbit (Developmental) | Decreased fetal body weight and delayed osteogenesis | nih.gov |

Pharmacokinetic and Metabolic Disposition Studies Involving Theobromine Sodium Acetate

Chromatographic and Spectroscopic Approaches in Metabolite Profiling of Theobromine (B1682246)

The identification and quantification of theobromine and its metabolites have been effectively achieved through various analytical techniques. High-performance liquid chromatography (HPLC) is a predominant method for this purpose. nih.govresearchgate.net Specifically, reversed-phase HPLC coupled with a UV detector (RP-HPLC-UV) is frequently utilized due to its efficiency, sensitivity, and specificity in analyzing theobromine and related compounds. srce.hr For instance, a validated HPLC method involves diluting urine samples, directly injecting them into the system, and separating the components by gradient elution on a C18 column, with detection by UV spectrometry. nih.gov

In addition to HPLC, thin-layer chromatography (TLC) combined with radiography has been employed to identify and quantify metabolites in both plasma and urine. nih.gov More advanced techniques such as near-infrared spectroscopy (NIRS) have been validated and compared to HPLC-UV and HPLC-electrospray ionization with quadrupole ion trap mass spectrometry (HPLC-ESI-MS/MS) for the detection, identification, and quantification of theobromine. srce.hr For distinguishing between structurally similar compounds like theobromine and caffeine (B1668208), which can present overlapping spectral features, multivariate statistical methods like principal component analysis (PCA) have been applied to analyze and differentiate complex spectral data. nih.gov

Understanding Metabolic Pathways and Excretion Dynamics in Animal Models

The metabolism of theobromine varies across different animal species. In the liver, theobromine is primarily metabolized into xanthine (B1682287) and subsequently into methyluric acid, with cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, playing a significant role. wikipedia.org

Studies in various animal models have revealed species-specific differences in metabolic pathways and excretion. In rats, a significant portion of orally administered theobromine is recovered unchanged in the urine. nih.gov The metabolic pathway in rats has been a subject of detailed investigation. nih.gov Rabbits and dogs primarily metabolize theobromine to 7-methylxanthine (B127787) and 3-methylxanthine (B41622), respectively. nih.gov More extensive metabolism of theobromine has been observed in rabbits and mice. nih.gov

The major metabolites of theobromine identified in human urine are 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid. nih.gov Other metabolites include 6-amino-5-[N-methylformylamino]-1-methyluracil and 3,7-dimethyluric acid. nih.govnih.gov Unchanged theobromine is also recovered in the urine. nih.gov The primary route of excretion for theobromine and its metabolites is through the kidneys into the urine. wikipedia.org

| Animal Model | Primary Metabolites | Key Findings | Reference |

|---|---|---|---|

| Human | 7-methylxanthine, 3-methylxanthine, 7-methyluric acid | Major urinary metabolites are 7-methylxanthine (34–48%), followed by 3-methylxanthine (20%). | nih.gov |

| Rat | Unchanged theobromine, 6-amino-5-[N-methylformylamino]-1-methyluracil | A large percentage of the dose is excreted as unchanged theobromine. | nih.gov |

| Rabbit | 7-methylxanthine | Shows extensive metabolism of theobromine. | nih.gov |

| Dog | 3-methylxanthine | Metabolizes theobromine primarily to 3-methylxanthine. | nih.gov |

| Mouse | Extensive metabolism | Male mice convert theobromine more extensively into one of its metabolites than female mice. | nih.gov |

Influence on Excretion Rates of Co-administered Compounds by Theobromine

Theobromine has the potential to influence the excretion rates of various co-administered drugs, which could lead to altered serum levels and potentially a change in their efficacy. This interaction is often characterized by an increased rate of excretion of the other compound.

For example, theobromine may increase the excretion rate of a range of medications, which could result in lower serum levels and potentially a reduction in their therapeutic effects. This includes drugs such as aceclofenac, acrivastine, atomoxetine, and many others. drugbank.com The mechanism behind this effect is linked to the diuretic properties of theobromine, which can increase urine flow and thereby enhance the renal clearance of certain substances. youtube.com

Below is a table summarizing examples of compounds whose excretion rate may be increased by theobromine, potentially leading to reduced serum levels and efficacy.

| Compound Class | Specific Examples | Potential Effect of Co-administration with Theobromine | Reference |

|---|---|---|---|

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Aceclofenac | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

| Antihistamines | Acrivastine, Bepotastine | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

| Central Nervous System (CNS) Agents | Atomoxetine, Benzatropine | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

| Antimicrobials | Capreomycin, Ceftibuten, Ceftolozane, Ceftriaxone | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

| Antineoplastic Agents | Aldesleukin | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

| Miscellaneous | Abacavir, Auranofin, Carbidopa | Increased excretion rate, potentially lowering serum level and efficacy. | drugbank.com |

Comparative Analysis with Other Xanthine Derivatives in Academic Research

Distinctions in Solubilization and Solution Behavior with Other Xanthine (B1682287) Salts

The aqueous solubility of xanthine derivatives is a critical factor influencing their study and application in research. Theobromine (B1682246), the parent xanthine of sodium theobromine acetate (B1210297), is characterized by its very poor solubility in water. drugfuture.comhelsinki.fi This limited solubility poses challenges for its use in aqueous systems for research purposes. tandfonline.comresearchgate.net

To overcome this limitation, theobromine can be formulated as a salt, such as sodium theobromine acetate. This compound is an equimolar mixture of sodium theobromine and sodium acetate. drugfuture.com The formation of this salt dramatically enhances water solubility; this compound is described as being very soluble in water, in stark contrast to theobromine base. drugfuture.com This increased solubility is attributed to the ionization of the molecule. The presence of additives, such as sodium acetate, can increase the solubility of theobromine through a mechanism known as hydrotropy, which involves weak interactions between the hydrotropic agent (sodium acetate) and the solute (theobromine). core.ac.uk

This behavior can be compared with other xanthines and their respective salts. Theophylline (B1681296) also has limited water solubility, though it is more soluble than theobromine. ias.ac.in Like theobromine, its solubility is often enhanced by forming salts. Caffeine (B1668208) is moderately soluble in water and is more soluble than both theophylline and theobromine. researchgate.netias.ac.in The differences in lipophilicity among these molecules also influence their solution behavior, with caffeine and theophylline showing higher lipophilicity than theobromine. helsinki.fi The diuretic potency of these natural xanthine derivatives has been reported in the order of theophylline > caffeine > theobromine. nih.gov

Table 1: Comparative Solubility of Xanthine Derivatives in Water

| Compound | Chemical Name | Water Solubility | Key Characteristics |

| Theobromine | 3,7-Dimethylxanthine | Poorly soluble (~0.33 g/L) researchgate.netias.ac.in | Limited solubility requires formulation as salts or co-crystals for enhanced dissolution. researchgate.net |

| This compound | Equimolar mixture of sodium theobromine and sodium acetate drugfuture.com | Very soluble drugfuture.com | Salt formation significantly improves aqueous solubility. drugfuture.comcore.ac.uk |

| Theophylline | 1,3-Dimethylxanthine | Sparingly soluble (~7.4 g/L) ias.ac.in | More soluble than theobromine; often used as salts to improve solubility. helsinki.fi |

| Caffeine | 1,3,7-Trimethylxanthine | Moderately soluble (~21.6 g/L) ias.ac.in | Highest solubility among the three primary natural methylxanthines. helsinki.fi |

Comparative Biological Activity Spectrum (e.g., Theophylline, Caffeine) in Preclinical Studies

In preclinical research, theobromine, theophylline, and caffeine, despite their structural similarities, exhibit distinct pharmacological profiles. These differences are largely attributed to their varying affinities for adenosine (B11128) receptors and their ability to inhibit phosphodiesterases. nih.govbiointerfaceresearch.com

Caffeine is widely recognized as the most potent central nervous system (CNS) stimulant of the three. nih.gov Its effects are primarily mediated through the antagonism of adenosine receptors. researchgate.net Theophylline also acts as a CNS stimulant but is generally less potent than caffeine. nih.gov However, theophylline is a more effective bronchodilator and is particularly noted for its action on smooth muscle relaxation in the airways. nih.govresearchgate.net It is also a potent cardiac stimulant. nih.gov

Theobromine is considered the least potent CNS stimulant among the three natural methylxanthines. nih.gov Its primary effects are observed on the cardiovascular system, where it acts as a potent cardiac stimulant and a vasodilator, which can help widen blood vessels. nih.govtherevisionist.org Studies on intracellular calcium concentration in rat ventricular myocytes showed that caffeine produced a more rapid transient rise in intracellular calcium compared to theophylline or theobromine, a difference attributed to its higher membrane permeability. nih.gov While the clinical effects of theobromine and caffeine can be similar, theobromine has a weaker effect on the central nervous system. researchgate.netmdpi.com

Table 2: Comparative Preclinical Biological Activities of Xanthine Derivatives

| Biological Effect | Caffeine | Theophylline | Theobromine |

| Central Nervous System (CNS) Stimulation | Strongest nih.gov | Moderate nih.gov | Weakest nih.gov |

| Cardiac Stimulation | Moderate | Strong nih.gov | Strong nih.gov |

| Bronchodilation | Weak | Strongest nih.govresearchgate.net | Moderate |

| Vasodilation | Moderate | Strong nih.gov | Moderate therevisionist.org |

| Diuretic Effect | Moderate nih.gov | Strongest nih.gov | Weakest nih.gov |

Structural Basis for Differential Research Findings among Xanthine Analogues

The distinct biological activities of caffeine, theophylline, and theobromine are a direct consequence of subtle but significant differences in their molecular structures. All three are derivatives of xanthine, a purine (B94841) base, but differ in the number and placement of methyl (CH₃) groups on the nitrogen atoms of the core xanthine structure. nih.govresearchgate.net

Caffeine is 1,3,7-trimethylxanthine. It has three methyl groups at the N1, N3, and N7 positions. nih.gov

Theophylline is 1,3-dimethylxanthine. It has two methyl groups at the N1 and N3 positions. nih.gov

Theobromine is 3,7-dimethylxanthine. It has two methyl groups at the N3 and N7 positions, making it an isomer of theophylline. nih.govresearchgate.net

The presence of a third methyl group at the N7 position in caffeine significantly increases its lipophilicity (fat-solubility) compared to theophylline and theobromine. nih.gov This enhanced lipophilicity allows caffeine to cross the blood-brain barrier more readily, contributing to its superior CNS stimulant effects. therevisionist.org The methyl groups are electron-donating, and the presence of three such groups in caffeine creates a larger imbalance in its electrostatic distribution compared to theobromine, which influences its ability to penetrate the blood-brain barrier. therevisionist.org

The different positioning of the two methyl groups in theophylline (N1, N3) versus theobromine (N7, N3) is responsible for their differing pharmacological profiles. nih.gov These structural variations alter the shape and electronic properties of the molecules, leading to different binding affinities for various adenosine receptor subtypes and phosphodiesterase enzymes. semanticscholar.org For instance, the specific arrangement of methyl groups in theophylline allows for more effective interaction with targets related to bronchodilation, while the structure of theobromine is more suited for cardiac stimulation. nih.gov Studies aiming to clarify structure-activity relationships have shown that disubstituted xanthines like theophylline were more effective in elevating intracellular calcium than theobromine, while caffeine (a trisubstituted xanthine) was the most effective. semanticscholar.org

Table 3: Structural Comparison of Major Xanthine Analogues

| Compound | Chemical Name | Methyl Group Positions | Molecular Formula | Structural Image |

| Caffeine | 1,3,7-Trimethylxanthine | N1, N3, N7 | C₈H₁₀N₄O₂ | |

| Theophylline | 1,3-Dimethylxanthine | N1, N3 | C₇H₈N₄O₂ | |

| Theobromine | 3,7-Dimethylxanthine | N3, N7 | C₇H₈N₄O₂ |

Emerging Research Directions and Methodological Advances in Sodium Theobromine Acetate Studies

Exploration of Novel Analogues and Conjugates for Targeted Research

The core structure of theobromine (B1682246) provides a versatile scaffold for the development of novel analogues and conjugates with tailored biological activities. nih.govanjs.edu.iqrsc.orgnih.govmdpi.com Researchers are actively exploring the synthesis of new theobromine derivatives to enhance their therapeutic potential and target specific biological pathways.

One promising area of research is the development of theobromine-based anticancer agents. nih.govrsc.orgnih.govmdpi.comresearchgate.net By modifying the theobromine molecule, scientists have created derivatives that exhibit potent inhibitory activity against key targets in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.govrsc.orgnih.govmdpi.comresearchgate.net For instance, novel semisynthetic theobromine derivatives have demonstrated significant antiproliferative effects against cancer cell lines and have shown potential as apoptotic agents. nih.govrsc.orgmdpi.comresearchgate.net

Another avenue of exploration is the synthesis of theobromine-containing nucleoside analogues. anjs.edu.iq These compounds, which mimic the structure of natural nucleosides, are being investigated for their potential antiviral and anticancer properties. anjs.edu.iq The synthesis of these analogues involves coupling theobromine with various sugar moieties to create novel chemical entities with the potential for therapeutic applications. anjs.edu.iq

The table below summarizes some of the recently developed theobromine analogues and their targeted research applications.

| Theobromine Analogue/Conjugate | Targeted Research Area | Key Findings |

| T-1-PMPA | Anticancer (EGFR inhibitor) | Effectively inhibited EGFRWT and EGFR790m; showed significant suppression of proliferation in HepG2 and MCF7 malignant cell lines. nih.govresearchgate.net |

| Theobromine-based VEGFR-2 inhibitors | Anticancer | Demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis in cancer cells. rsc.orgnih.gov |

| Theobromine Nucleoside Analogues | Antiviral, Anticancer | Successful synthesis of new nucleoside analogues using theobromine as the nucleobase for potential therapeutic use. anjs.edu.iq |

These examples highlight the ongoing efforts to diversify the chemical space of theobromine derivatives. Future research in this area could involve the synthesis of sodium theobromine acetate (B1210297) analogues to investigate how the acetate salt form influences the biological activity of these novel compounds.

Advanced Analytical Techniques in Characterization and Metabolomics

The accurate characterization and quantification of theobromine, its derivatives, and metabolites are crucial for understanding their pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netapajournal.org.ukresearchgate.netsci-hub.rucabidigitallibrary.org Recent advancements in analytical chemistry have provided powerful tools for these investigations.

High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and tandem mass spectrometry (MS/MS), remains a cornerstone for the analysis of theobromine and related compounds. researchgate.netapajournal.org.uksci-hub.rucabidigitallibrary.org These methods offer high sensitivity, specificity, and speed for the determination of these compounds in complex matrices like food products and biological fluids. cabidigitallibrary.org

Thin-layer chromatography coupled with surface-enhanced Raman spectroscopy (TLC-SERS) has emerged as a robust and cost-effective technique for the separation and identification of theobromine and caffeine (B1668208). nih.govnih.gov This method provides molecularly specific information, allowing for the unambiguous differentiation of structurally similar alkaloids. nih.gov

Metabolomics studies, utilizing techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF), are being employed to identify and quantify the metabolites of theobromine in biological samples. researchgate.net This research provides valuable insights into the metabolic fate of theobromine in the human body, revealing the formation of various methylxanthine derivatives and methyluric acids. researchgate.netmdpi.comnih.gov

The following table outlines some of the advanced analytical techniques used in the study of theobromine and its derivatives.

| Analytical Technique | Application | Advantages |

| HPLC-DAD/MS/MS | Quantification in food and biological samples | High sensitivity, specificity, and speed. researchgate.netapajournal.org.uksci-hub.rucabidigitallibrary.org |

| TLC-SERS | Separation and identification of alkaloids | Cost-effective, robust, and unambiguous identification. nih.govnih.gov |

| LC-QTOF | Metabolomics studies | Identification and quantification of a wide range of metabolites. researchgate.net |

The application of these advanced analytical techniques to sodium theobromine acetate would be essential for its comprehensive characterization, purity assessment, and for conducting detailed pharmacokinetic and metabolic studies.

Interdisciplinary Approaches in Theobromine and its Derivatives Research

The study of theobromine and its derivatives is increasingly benefiting from interdisciplinary approaches that combine expertise from various scientific fields. nih.gov This integration of knowledge is crucial for a holistic understanding of these compounds, from their fundamental chemical properties to their biological effects.

A prime example of this interdisciplinary approach is the use of in silico methods, such as molecular docking and molecular dynamics simulations, in conjunction with traditional chemical synthesis and in vitro biological evaluation. nih.govrsc.orgnih.govmdpi.com Computational studies allow researchers to predict the binding affinity of novel theobromine derivatives to their biological targets, guiding the design and synthesis of more potent and selective compounds. nih.govrsc.orgnih.govmdpi.com

Furthermore, the investigation of theobromine's metabolic pathways involves a combination of analytical chemistry, biochemistry, and pharmacology to elucidate the enzymatic processes involved and the biological activities of the resulting metabolites. researchgate.netmdpi.com Understanding the structure-bioactivity relationships of methylxanthines requires insights from medicinal chemistry, pharmacology, and toxicology to make sense of their diverse physiological effects. nih.gov

The collaboration between food scientists and analytical chemists is essential for developing and validating methods for the accurate determination of theobromine content in various food products, which is important for both consumers and health professionals. sci-hub.ru

Identification of Research Gaps and Future Academic Inquiries for this compound

Despite the growing body of research on theobromine and its derivatives, there are notable research gaps concerning this compound specifically. Historically, theobromine and its salts, including the sodium acetate form, were used for their diuretic and vasodilator properties. nih.govnih.govdrugbank.com However, much of this research predates modern analytical and pharmacological methodologies.

A significant research gap is the lack of recent, comprehensive studies on the physicochemical properties and biological activities of this compound. Future academic inquiries should focus on a thorough re-evaluation of this compound using modern techniques.

Key areas for future research on this compound include:

Physicochemical Characterization: Detailed studies on the solubility, stability, and crystal structure of this compound are needed. Techniques such as X-ray crystallography and thermal analysis could provide valuable insights.

Pharmacokinetic and Bioavailability Studies: Modern analytical methods should be employed to conduct rigorous studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would provide a clearer understanding of its bioavailability compared to theobromine.

Pharmacological Re-evaluation: The historical therapeutic uses of this compound as a diuretic and vasodilator should be revisited using contemporary pharmacological models and assays to understand its mechanisms of action at the molecular level.

Development as a Precursor: The potential of this compound as a starting material for the synthesis of novel theobromine analogues and conjugates should be explored. Its salt form may offer advantages in certain synthetic routes.

Comparative Studies: Direct comparative studies between this compound and other theobromine salts or the free base are necessary to determine if the acetate counter-ion confers any unique properties or advantages.

Addressing these research gaps will be crucial for determining whether this compound holds any untapped potential in modern science and medicine.

Q & A

Q. What are the optimal methods for synthesizing sodium theobromine acetate, and how do reaction conditions influence yield?

this compound can be synthesized via neutralization of theobromine with sodium acetate under controlled pH and temperature. Key steps include:

- Purification : Theobromine (C₇H₈N₄O₂) is first isolated from cocoa using solvents like 70% ethanol or dichloromethane, followed by tannin removal with magnesium oxide .

- Neutralization : React theobromine with sodium acetate in aqueous solution (pH 7.5–9.2) to form the sodium salt .

- Yield Optimization : Adjust molar ratios (e.g., 1:1 stoichiometry) and heating (60–80°C) to enhance solubility and reaction efficiency. Monitor via UV-Vis spectroscopy (λ_max at 274 nm) .

Q. How is this compound characterized for purity in pharmacological studies?

Purity assessment requires multi-method validation:

- HPLC : Use a C18 column with mobile phase (e.g., methanol:water 70:30) to quantify theobromine and sodium acetate peaks .

- TLC : Compare Rf values against standards (e.g., silica gel plates, chloroform:methanol 9:1) .

- Elemental Analysis : Confirm sodium content via atomic absorption spectroscopy (target: 98% purity) .

Q. What are the standard applications of sodium acetate as a buffer in theobromine-related experiments?

Sodium acetate buffer (pH 3.5–5.5) is critical for:

- DNA Precipitation : Enhances DNA aggregation in ethanol by maintaining ionic strength (e.g., 0.3M sodium acetate) .

- Protein Stabilization : Prevents denaturation during crystallization by mimicking physiological pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound on dental enamel?

Conflicting data on enamel hardness (e.g., increased microhardness vs. incomplete remineralization) require:

- Controlled Demineralization Models : Use acid-etching protocols (pH 4.5) to standardize enamel damage before applying this compound .

- Comparative Analysis : Test against sodium fluoride in identical conditions (e.g., 300 mg/kg dose) and measure Ca/P ratios via SEM-EDS .

- Statistical Validation : Apply ANOVA to differentiate treatment effects from noise (p < 0.05) .

Q. What experimental designs are recommended for optimizing theobromine extraction from natural sources when synthesizing this compound?

Key variables to optimize:

- Solvent Selection : Compare ethanol (70% vs. 96%) and dichloromethane for theobromine yield .

- Tannin Removal : Evaluate magnesium oxide vs. lead acetate for interference reduction .

- Post-Extraction Processing : Soxhlet extraction to remove lipids/fibers, followed by recrystallization in sodium acetate solution .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

Stability protocols include:

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 6 months and analyze via:

- Light Sensitivity Testing : Store in amber vials and compare UV spectra pre/post light exposure .

Methodological Challenges

Q. What strategies mitigate this compound’s hygroscopicity during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.